Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride
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Overview
Description
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl and a molecular weight of 153.61 g/mol . This compound is known for its unique structure, which includes an amino group and two hydroxyl groups attached to a cyclopentane ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, a cyclopentane derivative, undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Rac-(1R,2R,3R)-3-(aminooxy)cyclopentane-1,2-diol hydrochloride: Contains an aminooxy group instead of an amino group.
Uniqueness
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(1S,2S,3S)-3-aminocyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m0./s1 |
InChI Key |
KGKOUXFBWHTEOL-SHLRHQAISA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@H]1N)O)O.Cl |
Canonical SMILES |
C1CC(C(C1N)O)O.Cl |
Origin of Product |
United States |
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